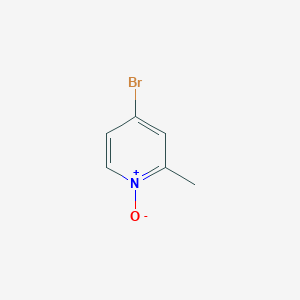
4-Bromo-2-methylpyridine 1-oxide
Descripción general
Descripción
4-Bromo-2-methylpyridine is a halogenated heterocycle . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
4-Bromo-2-methylpyridine is synthesized from 2-fluoro-4-methylpyridine . The overall yield could be increased from 3.6% to 29.4% by avoiding the use of palladium as a catalyst . This strategy is more diverse and versatile .Molecular Structure Analysis
The empirical formula of 4-Bromo-2-methylpyridine is C6H6BrN . Its molecular weight is 172.02 . The SMILES string representation of its structure is Cc1cc(Br)ccn1 .Chemical Reactions Analysis
4-Bromo-2-methylpyridine is used in a synthesis of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical And Chemical Properties Analysis
4-Bromo-2-methylpyridine is a liquid at 20°C . It has a refractive index of 1.556 and a density of 1.450 g/mL at 25°C . It should be stored under inert gas as it is air sensitive .Aplicaciones Científicas De Investigación
Crystal Structure and Spectroscopy
Crystal Structure Analysis : 4-Bromo-2-methylpyridine 1-oxide and related compounds have been extensively studied for their crystal structures. For example, the crystal structure of 2‐bromo‐4‐nitropyridine N‐oxide was analyzed, showing a unique arrangement of Br ions and oxygen atoms around the pyridine ring, which is useful in understanding molecular interactions and properties (Hanuza et al., 2002).
Vibrational Spectroscopy : Studies have shown that compounds like 4-Bromo-2-methylpyridine 1-oxide can be analyzed using polarized Fourier transform IR and Raman spectroscopy. This provides insights into the molecular vibrations and interactions, which is crucial for understanding the chemical and physical properties of these compounds (Hanuza et al., 2002).
Synthesis and Structural Analyses
Synthesis of Complex Compounds : Research has explored the synthesis of complex compounds using 4-Bromo-2-methylpyridine 1-oxide derivatives. For instance, the synthesis of copper(II) and oxido-vanadium(IV) complexes using a related compound was studied, contributing to the field of coordination chemistry and the development of novel materials (Takjoo et al., 2013).
Molecular Structure Determination : The determination of molecular structures of compounds like 4-Bromo-2-methylpyridine 1-oxide aids in understanding their chemical behavior and potential applications. Studies have been conducted to analyze these structures using techniques like X-ray diffraction (Hiller et al., 1988).
Chemical Reactions and Mechanisms
Understanding Chemical Reactions : The compound and its derivatives have been used to study various chemical reactions, such as the aminations of N-oxides. This research contributes to a deeper understanding of reaction mechanisms in organic chemistry (Martens & Hertog, 2010).
Photophysical Properties : The study of ultraviolet absorption spectra of 4-Bromo-2-methylpyridine 1-oxide derivatives has provided insights into their photophysical properties. This is significant for applications in materials science, particularly in fields that utilize photophysical reactions (Hata, 1956).
Molecular Interactions and Bonding
- Molecular Interaction Studies : Research into the molecular interactions and bonding of 4-Bromo-2-methylpyridine 1-oxide derivatives, like with dimethylarginine dimethylaminohydrolase, offers insights into the molecular basis of these interactions, which is crucial for the development of biological probes and therapeutics (Johnson et al., 2011).
Safety And Hazards
4-Bromo-2-methylpyridine is harmful if swallowed, causes skin irritation, and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is advised . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
4-bromo-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-4-6(7)2-3-8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQSJBNVXAEYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1)Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20711404 | |
| Record name | 4-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylpyridine 1-oxide | |
CAS RN |
100367-74-6 | |
| Record name | 4-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B1395920.png)
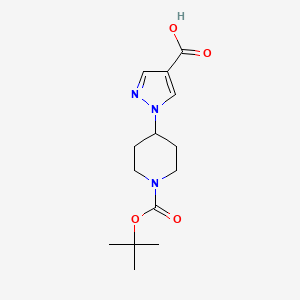

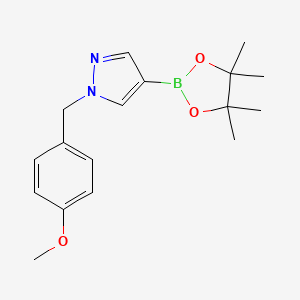
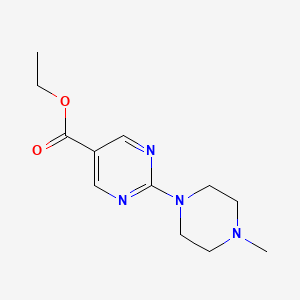
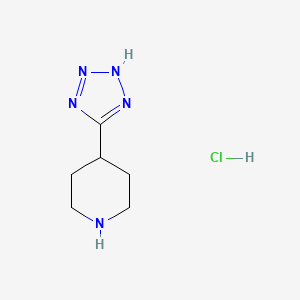
![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)
![6-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1395934.png)
![2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1395935.png)
![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)
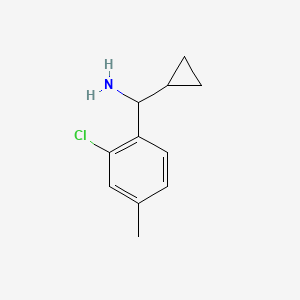


![7'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395942.png)